N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Overview
Description
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a fluorophenyl group, and a methylbutanamide side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The synthesis begins with the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a suitable fluorinated aromatic compound reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of Methylbutanamide Side Chain: The final step involves the attachment of the methylbutanamide side chain through an amide coupling reaction, typically using reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the employment of robust catalytic systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
- N-[2-(4-bromophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Uniqueness
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Biological Activity
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a 4-fluorophenyl substituent and an amide group. The fluorine atom enhances lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Compounds with thieno[3,4-c]pyrazole frameworks have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways.
- Neuroprotective Properties : Certain analogs have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities associated with N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide and related compounds:
Case Studies
- Anticancer Activity : A study evaluated the efficacy of similar thieno[3,4-c]pyrazole derivatives against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
- Anti-inflammatory Effects : In a model of acute inflammation, the compound demonstrated a reduction in edema and inflammatory cytokine levels. This suggests that it may be effective in treating conditions like rheumatoid arthritis .
- Neuroprotective Effects : Research on neurodegenerative models showed that compounds similar to N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide could protect neuronal cells from oxidative damage induced by glutamate toxicity .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-10(2)7-15(21)18-16-13-8-23(22)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUGYHOAKHONOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333150 | |
Record name | N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1020453-09-1 | |
Record name | N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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